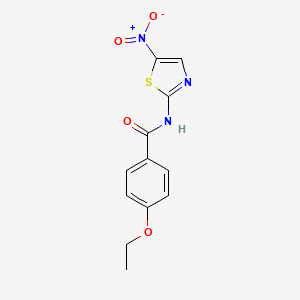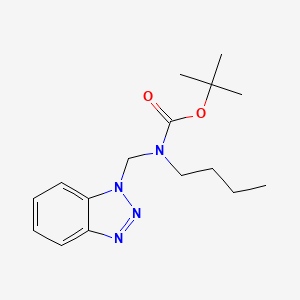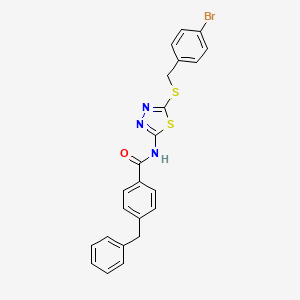
1-(3-Piperidylprop-1-ynyl)cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Piperidylprop-1-ynyl)cyclohexan-1-ol, also known as CPP or CPPene, is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. CPP is a selective and potent inhibitor of the N-methyl-D-aspartate (NMDA) receptor, which is a key player in synaptic plasticity, learning, and memory processes in the brain. In
Mécanisme D'action
1-(3-Piperidylprop-1-ynyl)cyclohexan-1-ol binds to the glycine site of the NMDA receptor, which is a co-agonist of the receptor. By binding to the glycine site, this compound prevents the binding of glycine to the NMDA receptor, which results in the inhibition of the receptor. This inhibition can lead to a decrease in the release of neurotransmitters, which can affect neuronal activity and synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects on the brain. In biochemical terms, this compound has been shown to reduce the release of glutamate, which is a key neurotransmitter involved in synaptic plasticity and learning. In physiological terms, this compound has been shown to improve memory consolidation and retrieval in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(3-Piperidylprop-1-ynyl)cyclohexan-1-ol in lab experiments is its selectivity for the NMDA receptor. This selectivity allows researchers to study the specific effects of NMDA receptor inhibition on neuronal activity and synaptic plasticity. However, one of the limitations of this compound is its potential toxicity at high doses. This toxicity can limit the use of this compound in animal models and may require the use of alternative NMDA receptor inhibitors.
Orientations Futures
There are several future directions for research involving 1-(3-Piperidylprop-1-ynyl)cyclohexan-1-ol. One area of interest is the study of the long-term effects of this compound on neuronal activity and synaptic plasticity. Another area of interest is the development of more selective and potent NMDA receptor inhibitors that can be used in both animal models and clinical trials. Additionally, the potential therapeutic applications of this compound in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia are also areas of interest for future research.
Méthodes De Synthèse
1-(3-Piperidylprop-1-ynyl)cyclohexan-1-ol can be synthesized through a multi-step process involving the reaction of cyclohexanone with piperidine, followed by the reaction of the resulting product with propargyl bromide. The final step involves the reduction of the alkyne group to an alkene using sodium borohydride. The resulting product is this compound, which can be purified through recrystallization or chromatography techniques.
Applications De Recherche Scientifique
1-(3-Piperidylprop-1-ynyl)cyclohexan-1-ol has been extensively studied in the field of neuroscience due to its ability to selectively inhibit the NMDA receptor. The NMDA receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory processes in the brain. By inhibiting the NMDA receptor, this compound can modulate the release of neurotransmitters, which can lead to changes in neuronal activity and synaptic strength.
Propriétés
IUPAC Name |
1-(3-piperidin-1-ylprop-1-ynyl)cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c16-14(8-3-1-4-9-14)10-7-13-15-11-5-2-6-12-15/h16H,1-6,8-9,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLSCGJOGCMUIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#CCN2CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-diphenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2821415.png)
![[6-(Methoxymethoxy)-1,3-benzodioxol-5-yl]methanol](/img/structure/B2821418.png)


![(NE)-N-(imidazo[1,2-a]pyrimidin-3-ylmethylidene)hydroxylamine](/img/structure/B2821421.png)
![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2821422.png)
![2-[(4-methylphenoxy)methyl]-N-(4-methylphenyl)furan-3-carboxamide](/img/structure/B2821424.png)
![4-[Cyclopropyl(pyrimidin-4-yl)amino]-N-phenylpiperidine-1-carboxamide](/img/structure/B2821426.png)

![3-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2821428.png)
![(5E)-2-[2,2-dimethoxyethyl(methyl)amino]-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B2821430.png)


![3-[(4-methylphenyl)sulfonyl]-N-pentyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2821436.png)